![molecular formula C8H5IN2O B113235 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 900514-07-0](/img/structure/B113235.png)

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound with the empirical formula C8H5IN2O . It has a molecular weight of 272.04 . This compound is a solid and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” can be represented by the SMILES stringIc1c[nH]c2ncc(C=O)cc12 . The InChI representation is 1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) . Physical And Chemical Properties Analysis

“3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a solid . It has a molecular weight of 272.04 . The compound’s exact physical and chemical properties are not provided by Sigma-Aldrich .Aplicaciones Científicas De Investigación

Kinase Inhibitors

Heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, which share structural similarities with 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, are extensively explored for their potential as kinase inhibitors. These compounds can adopt multiple binding modes to interact with kinases, making them versatile scaffolds in drug design. The ability of these scaffolds to form hydrogen bond donor-acceptor pairs is crucial for their activity as kinase inhibitors, particularly at the hinge region of kinases. This interaction is a common feature among kinase inhibitors and allows for the elaboration of these heterocycles to form additional interactions within the kinase pocket, thereby providing potency and selectivity (Wenglowsky, 2013).

Drug Discovery and Biological Activity

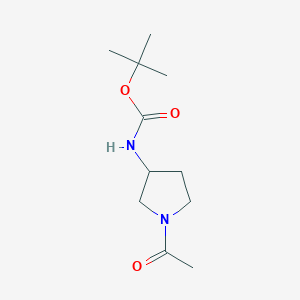

The five-membered pyrrolidine ring, another related scaffold, underscores the broad applicability of heterocyclic compounds in drug discovery. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and offering increased three-dimensional coverage through a phenomenon known as "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring have demonstrated target selectivity across a range of biological activities. This versatility underscores the potential of incorporating 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde into novel biologically active compounds (Petri et al., 2021).

Agrochemicals

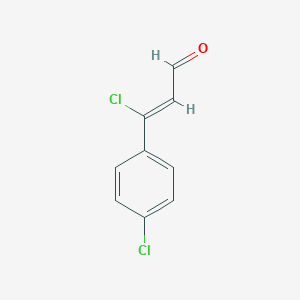

Pyridine-based compounds, including structures related to 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde, have been identified as crucial scaffolds in the development of agrochemicals. These compounds serve as fungicides, insecticides, acaricides, and herbicides. The exploration of Intermediate Derivatization Methods (IDMs) has been highlighted as a promising approach to enhance the efficiency of discovering novel lead compounds in the agrochemical domain. This methodological approach aims to expedite the research phase to address market demands rapidly, indicating the potential of heterocyclic compounds in meeting global agricultural challenges (Guan et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) . It’s classified as Acute Tox. 4 Oral and Skin Sens. 1 for hazard classifications .

Mecanismo De Acción

Target of Action

Related compounds such as 1h-pyrrolo[2,3-b]pyridines have been shown to target human neutrophil elastase (hne) , a potent serine protease belonging to the chymotrypsin family, and FMS-like tyrosine kinase 3 (FLT3) , a receptor tyrosine kinase.

Mode of Action

Related 1h-pyrrolo[2,3-b]pyridines have been shown to interact effectively with the enzyme hne, particularly at the catalytic triad ser195-his57-asp102 . Similarly, some derivatives have been designed as FLT3 inhibitors that can target the hydrophobic FLT3 back pocket .

Biochemical Pathways

It’s worth noting that hne and flt3, the targets of related compounds, are involved in inflammatory diseases and hematopoiesis respectively .

Result of Action

Related compounds have shown significant inhibition of their targets, leading to reduced migration and invasion abilities of certain cells .

Propiedades

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-7-3-11-8-6(7)1-5(4-12)2-10-8/h1-4H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDQOJMZUSYGSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640108 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

CAS RN |

900514-07-0 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)

![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)

![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)

![6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol](/img/structure/B113186.png)

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)